molecular formula C9H11ClO3S B3169045 2-(3-Methoxyphenyl)ethane-1-sulfonyl chloride CAS No. 93427-25-9

2-(3-Methoxyphenyl)ethane-1-sulfonyl chloride

Cat. No.: B3169045
CAS No.: 93427-25-9
M. Wt: 234.7 g/mol
InChI Key: LRHFESHSAJFLOH-UHFFFAOYSA-N
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Description

2-(3-Methoxyphenyl)ethane-1-sulfonyl chloride is an organic compound with the molecular formula C9H11ClO3S. It is a sulfonyl chloride derivative, which means it contains a sulfonyl group (SO2) attached to a chlorine atom. This compound is often used as an intermediate in organic synthesis, particularly in the preparation of various pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Methoxyphenyl)ethane-1-sulfonyl chloride typically involves the reaction of 3-methoxyphenylacetic acid with thionyl chloride (SOCl2). The reaction proceeds as follows:

    Reaction with Thionyl Chloride: 3-Methoxyphenylacetic acid is treated with thionyl chloride, resulting in the formation of this compound.

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves:

    Large-Scale Reaction Vessels: The reaction is conducted in large reactors equipped with reflux condensers to manage the heat and vapors produced.

    Purification: The crude product is purified using techniques such as distillation or recrystallization to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

2-(3-Methoxyphenyl)ethane-1-sulfonyl chloride undergoes several types of chemical reactions, including:

    Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamides, sulfonates, and other derivatives.

    Electrophilic Aromatic Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed.

    Electrophilic Aromatic Substitution: Reagents such as nitric acid (for nitration), sulfuric acid (for sulfonation), and halogens (for halogenation) are used. These reactions often require a catalyst, such as aluminum chloride or iron(III) chloride.

Major Products Formed

    Sulfonamides: Formed by the reaction with amines.

    Sulfonates: Formed by the reaction with alcohols or phenols.

    Substituted Aromatics: Formed by electrophilic aromatic substitution reactions.

Scientific Research Applications

2-(3-Methoxyphenyl)ethane-1-sulfonyl chloride has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.

    Medicinal Chemistry: Employed in the development of new drugs, particularly those targeting specific enzymes or receptors.

    Biological Studies: Used to modify biomolecules, such as proteins and nucleic acids, to study their functions and interactions.

    Industrial Applications: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3-Methoxyphenyl)ethane-1-sulfonyl chloride primarily involves its reactivity as a sulfonylating agent. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles. This reactivity allows it to form covalent bonds with various nucleophilic sites in molecules, leading to the formation of sulfonamide or sulfonate derivatives. These reactions can modify the biological activity of target molecules, making this compound valuable in drug development and biochemical research.

Comparison with Similar Compounds

Similar Compounds

    2-(3-Methoxyphenoxy)ethane-1-sulfonyl chloride: Similar structure but with an ether linkage instead of a direct aromatic substitution.

    2-Chloroethanesulfonyl chloride: Lacks the aromatic ring and methoxy group, making it less specific in its reactivity.

    Cyclohexanesulfonyl chloride: Contains a cyclohexane ring instead of an aromatic ring, leading to different reactivity and applications.

Uniqueness

2-(3-Methoxyphenyl)ethane-1-sulfonyl chloride is unique due to the presence of both a methoxy group and a sulfonyl chloride group attached to an aromatic ring. This combination provides specific reactivity patterns that are valuable in organic synthesis and medicinal chemistry. The methoxy group can influence the electronic properties of the aromatic ring, affecting the compound’s reactivity in electrophilic aromatic substitution reactions.

Properties

IUPAC Name

2-(3-methoxyphenyl)ethanesulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClO3S/c1-13-9-4-2-3-8(7-9)5-6-14(10,11)12/h2-4,7H,5-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRHFESHSAJFLOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CCS(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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